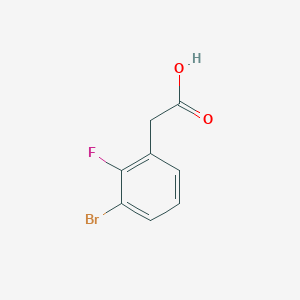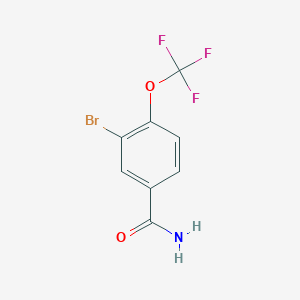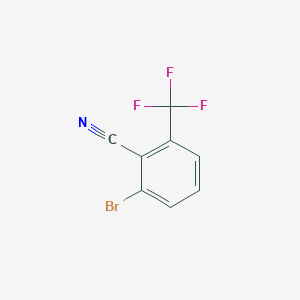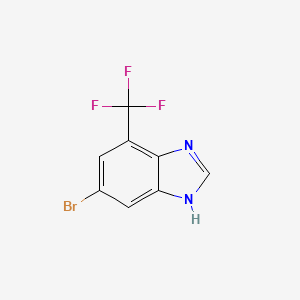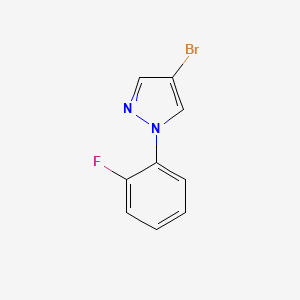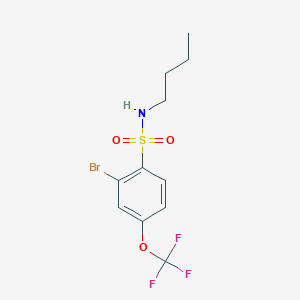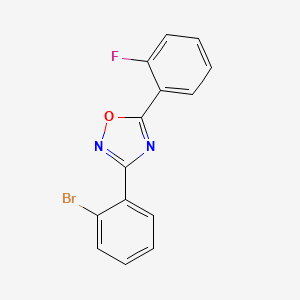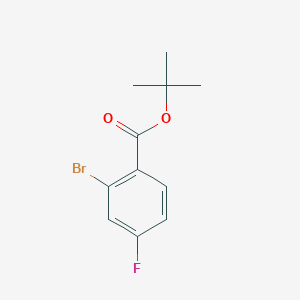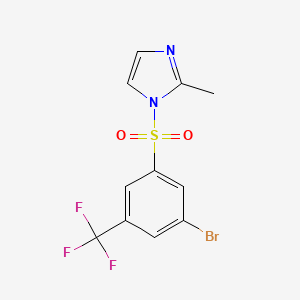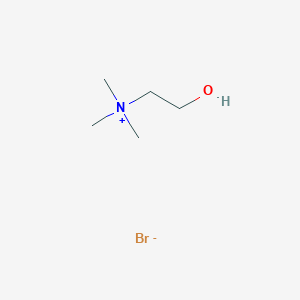
Bromure de choline
Vue d'ensemble
Description
Le bromure de choline est un composé organique de formule moléculaire C5H14BrNO. C'est un sel d'ammonium quaternaire qui se compose d'un cation choline et d'un anion bromure. La choline est un nutriment essentiel qui joue un rôle important dans diverses fonctions biologiques, notamment la structure et la fonction des membranes cellulaires, la neurotransmission et le métabolisme des lipides .
Applications De Recherche Scientifique
Choline bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst in various chemical reactions.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of deep eutectic solvents, which are used for the extraction of bioactive compounds from plant matrices
Mécanisme D'action
Target of Action
Choline Bromide, like its parent compound Choline, primarily targets the central nervous system (CNS) . It is a precursor to acetylcholine (ACh) , a neurotransmitter that plays a significant role in nerve conduction throughout the CNS . Acetylcholine binds to muscarinic receptors, playing a key role in the pathophysiology of diseases such as asthma .
Mode of Action
Choline Bromide interacts with its targets by being a major part of the polar head group of phosphatidylcholine . Phosphatidylcholine’s role in the maintenance of cell membrane integrity is vital to all basic biological processes: information flow, intracellular communication, and bioenergetics .
Biochemical Pathways
Choline Bromide affects the cholinergic system , which includes the neurotransmitter molecule acetylcholine, cholinergic receptors, the enzyme choline acetyltransferase, and acetylcholinesterase . These molecules are involved in regulating the immune response and play a crucial role in maintaining homeostasis . Dysregulation of this neuroimmune communication may lead to several inflammatory and autoimmune diseases .
Pharmacokinetics
It is known that cholinergic neurons synthesize, store, and release acetylcholine, which is responsible for sympathetic and parasympathetic responses of the autonomous nervous system . The wide range of functions that the cholinergic system plays explains the diverse range of therapeutic potential that targets this system .
Action Environment
The action of Choline Bromide can be influenced by environmental factors. For example, a new class of hydrophobic Choline Bromide-based deep eutectic solvents has been synthesized for the extraction of bioactive compounds of varying polarity from a plant matrix . This suggests that the hydrophobicity, viscosity, and solvation properties of the environment can influence the action, efficacy, and stability of Choline Bromide .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le bromure de choline peut être synthétisé par réaction du chlorure de choline avec l'acide bromhydrique. La réaction se produit généralement sous conditions contrôlées pour assurer la pureté et le rendement du produit. La réaction générale est la suivante : [ \text{Chlorure de choline} + \text{Acide bromhydrique} \rightarrow \text{this compound} + \text{Acide chlorhydrique} ]
Méthodes de Production Industrielle : Dans les milieux industriels, le this compound est produit en utilisant des réacteurs à grande échelle où le chlorure de choline et l'acide bromhydrique sont mélangés dans des rapports stoechiométriques précis. Le mélange réactionnel est ensuite soumis à des procédés de purification, tels que la cristallisation et la filtration, pour obtenir du this compound de haute pureté .
Analyse Des Réactions Chimiques
Types de Réactions : Le bromure de choline subit diverses réactions chimiques, notamment :
Réactions de Substitution : Le this compound peut participer à des réactions de substitution nucléophile où l'ion bromure est remplacé par d'autres nucléophiles.
Réactions d'Oxydation : Le this compound peut être oxydé pour former l'oxyde de choline, qui est un intermédiaire important dans diverses voies biochimiques.
Réactifs et Conditions Communs :
Substitution Nucléophile : Les réactifs courants comprennent l'hydroxyde de sodium et l'hydroxyde de potassium, généralement en conditions aqueuses.
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Principaux Produits Formés :
Réactions de Substitution : Les produits dépendent du nucléophile utilisé ; par exemple, l'utilisation d'hydroxyde de sodium peut donner l'hydroxyde de choline.
Réactions d'Oxydation : Le produit principal est l'oxyde de choline.
4. Applications de la Recherche Scientifique
Le this compound a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme catalyseur de transfert de phase dans diverses réactions chimiques.
Biologie : Étudié pour son rôle dans la structure et la fonction des membranes cellulaires, ainsi que son implication dans la neurotransmission.
Médecine : Investigé pour ses effets thérapeutiques potentiels dans le traitement des troubles neurologiques et comme biomarqueur pour certaines maladies.
Industrie : Utilisé dans la production de solvants eutectiques profonds, qui sont utilisés pour l'extraction de composés bioactifs à partir de matrices végétales
5. Mécanisme d'Action
Le this compound exerce ses effets principalement par son rôle de source de choline. La choline est un précurseur de l'acétylcholine, un neurotransmetteur qui joue un rôle crucial dans la contraction musculaire, la mémoire et d'autres fonctions neurologiques. Le mécanisme implique la conversion de la choline en acétylcholine par l'enzyme choline acétyltransférase. L'acétylcholine se lie ensuite à ses récepteurs sur les cellules cibles, ce qui conduit à diverses réponses physiologiques .
Composés Similaires :
Chlorure de Choline : Similaire au this compound mais contient un anion chlorure au lieu d'un anion bromure. Il est largement utilisé dans l'alimentation animale et comme complément alimentaire.
Acétate de Choline : Contient un anion acétate et est utilisé dans diverses applications industrielles, notamment comme catalyseur dans les réactions chimiques.
Bitartrate de Choline : Contient un anion bitartrate et est couramment utilisé comme complément alimentaire pour ses avantages cognitifs potentiels
Unicité : Le this compound est unique en raison de son anion bromure spécifique, qui confère des propriétés chimiques distinctes par rapport aux autres sels de choline. Sa capacité à former des solvants eutectiques profonds aux propriétés hydrophobes le rend particulièrement précieux dans l'extraction de composés bioactifs à partir de matrices complexes .
Comparaison Avec Des Composés Similaires
Choline Chloride: Similar to choline bromide but contains a chloride anion instead of a bromide anion. It is widely used in animal feed and as a dietary supplement.
Choline Acetate: Contains an acetate anion and is used in various industrial applications, including as a catalyst in chemical reactions.
Choline Bitartrate: Contains a bitartrate anion and is commonly used as a dietary supplement for its potential cognitive benefits
Uniqueness: Choline bromide is unique due to its specific bromide anion, which imparts distinct chemical properties compared to other choline salts. Its ability to form deep eutectic solvents with hydrophobic properties makes it particularly valuable in the extraction of bioactive compounds from complex matrices .
Propriétés
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.BrH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCWKVUUIFLXNZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049012 | |
| Record name | Choline bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1927-06-6 | |
| Record name | Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, bromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1927-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001927066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Choline, bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Choline bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.056 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CXC75P7WK9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
